molecular formula C11H12N2O2+ B1235400 Tryptophan cation radical

Tryptophan cation radical

Cat. No.: B1235400
M. Wt: 204.22 g/mol
InChI Key: HVGYHDAURCWJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The tryptophan cation radical (Trp•+) is an essential intermediate in biological electron transfer processes and protein oxidation studies. This reactive species is characterized by a distinctive absorption maximum at 550-560 nm and can be identified by Electron Spin Resonance (ESR) spectroscopy, which reveals specific hyperfine coupling constants, including for the β-methylene hydrogens and indole nitrogen . In research, it is crucial to distinguish between its isomeric forms: the lower-energy aromatic π-radical cation and the higher-energy distonic indolyl N-radical cation, which do not readily interconvert . This radical is photogenerated in studies of protein dynamics, such as in the model protein azurin, where its formation from the triplet excited state and subsequent deprotonation to the neutral radical can be tracked . It also plays a functional role in enzymes like cytochrome c peroxidase, where a tryptophan radical is a critical catalytic intermediate . Furthermore, the this compound serves as a key model substrate in antioxidant research. Recent studies using laser flash photolysis demonstrate that various plant phenols can efficiently regenerate tryptophan from its radical cation via electron transfer, a process with implications for mitigating oxidative damage in proteins . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H12N2O2+

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/q+1

InChI Key

HVGYHDAURCWJGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C[NH+]2)CC(C(=O)O)N

Origin of Product

United States

Formation and Mechanistic Pathways of Tryptophan Cation Radical Generation

Photoionization Mechanisms

Photoionization involves the absorption of photons, leading to the ejection of an electron from the tryptophan molecule. This process can occur directly through single or multiphoton absorption or indirectly via photosensitizers.

The tryptophan cation radical can be formed through the absorption of one or more photons. Single-photon ionization typically requires high-energy photons, such as those from X-rays, while multiphoton ionization can be achieved with lower-energy UV laser light. nih.govacs.org

Direct measurements using techniques like X-ray photoelectron spectroscopy (XPS) for single-photon ionization and resonant two-photon ionization (R2PI) have determined the valence ionization energies of aromatic amino acids in aqueous solutions. nih.govhelmholtz-berlin.de L-Tryptophan exhibits the lowest vertical ionization energy of the aromatic amino acids. acs.orghelmholtz-berlin.de This inherent susceptibility to oxidation makes tryptophan a frequent site for photo-induced damage in proteins. aip.org

Multiphoton ionization processes, such as R2PI, offer superior sensitivity and chemical selectivity compared to single-photon methods. nih.govacs.org This allows for the study of very low solute concentrations and provides a background-free scheme for analysis. acs.orghelmholtz-berlin.de While high-energy radiation in XPS ionizes indiscriminately, R2PI involves an intermediate resonant state, making it a more selective tool for both spectroscopic assignment and chemical analysis. helmholtz-berlin.de Three-photon excitation of tryptophan can also result in photoionization within the focal volume of a laser beam. worktribe.com

Vertical Ionization Energies of Aromatic Amino Acids in Aqueous Solution

Data obtained from single-photon (XPS) and resonant two-photon (R2PI) photoemission methods.

Amino AcidVertical Ionization Energy (eV)Reference
L-Tryptophan7.3 nih.govacs.orghelmholtz-berlin.de
L-Tyrosine7.8 nih.govacs.orghelmholtz-berlin.de
L-Phenylalanine~8.7 nih.govacs.orghelmholtz-berlin.de

Exposure to ultraviolet (UV) radiation is a primary route for generating the this compound. The indole (B1671886) side chain of tryptophan is the strongest UV-absorbing chromophore among amino acids. nih.govacs.org Upon absorption of UV light, particularly in the UVB range (290–320 nm), tryptophan can undergo photoionization, ejecting an electron to form the cation radical (Trp•⁺) and a solvated electron (e⁻aq). aip.orgresearchgate.net

Flash photolysis experiments have shown that monophotonic photoionization is the main initial event in aqueous tryptophan solutions under high-intensity 265-nm laser excitation. osti.gov This process yields the Trp•⁺ radical, which has a characteristic maximum absorbance (λmax) at approximately 550-580 nm, and a hydrated electron. osti.govmdpi.com The quantum yield for this photoionization in neutral aqueous solution is around 0.12. osti.gov In protein environments, such as the blue-copper protein azurin (B1173135), UV excitation can also lead to the formation of a tryptophan radical. nih.govacs.org The protein structure can facilitate efficient electron transfer, leading to high yields of radical formation. acs.org For instance, in a tyrosine-deficient apoazurin mutant, UV excitation in the presence of an electron acceptor generates the neutral radical (W48•), which is formed after the initial cation radical deprotonates. escholarship.org The formation of the Trp•⁺ cation radical is often followed by rapid deprotonation to form the neutral tryptophan radical (Trp•), a process with a pKa of 4.3. portlandpress.comnih.gov

Quantum Yields for Tryptophan Photoionization

Selected quantum yields for the formation of the this compound under different conditions.

ConditionExcitation Wavelength (nm)Quantum Yield (Φ)Reference
Aqueous Tryptophan (pH 4-8)2650.12 ± 0.01 osti.gov
Tryptophan in water2800.07 acs.org
Zn(II)-substituted azurin mutant with Co(III) acceptorNot Specified0.080 nih.gov

The this compound can also be generated indirectly through photosensitized oxidation. In this mechanism, a photosensitizer molecule absorbs light and, in its excited state, oxidizes a tryptophan residue. mdpi.com This process is a common pathway for protein oxidation. mdpi.comresearchgate.net

A well-studied example involves riboflavin (B1680620) (Vitamin B2) as the photosensitizer. mdpi.comnih.gov Upon excitation with light (e.g., 445 nm), riboflavin is promoted to its triplet excited state (³Rib*). mdpi.com This triplet state has a high oxidation potential, enabling it to oxidize tryptophan via electron transfer, resulting in the formation of the tryptophan radical cation (Trp•⁺) and a reduced flavin radical. mdpi.comnih.gov This type of reaction, classified as a Type I photosensitized oxidation, involves the formation of radical ions from the substrate. nih.gov The radical cation produced can then undergo further reactions, such as deprotonation. nih.gov

UV-Light Induced Electron Ejection and Trp•⁺ Formation in Aqueous and Protein Environments

Radiolysis-Induced Formation

Radiolysis uses high-energy radiation, such as gamma rays or electron beams, to induce chemical changes. It provides a powerful method for generating and studying radical species, including the this compound.

High-energy radiation, like X-rays, can directly ionize molecules. cambridge.org When tryptophan is irradiated, the high energy can lead to its fragmentation into radicals. scielo.org.mx However, in aqueous solutions, direct photo-destruction by high-energy photons is often less significant than reactions mediated by the solvent. cambridge.org The interaction of high-energy radiation with a living organism primarily causes the electronic excitation and ionization of its molecular components, leading to the formation of secondary electrons and radicals. csic.es

A more common pathway for the formation of Trp•⁺ in radiolysis is through indirect oxidation by reactive species generated from the radiolysis of the solvent, typically water. nih.gov The radiolysis of water produces highly reactive species, including the hydroxyl radical (•OH), hydrated electrons (e⁻aq), and hydrogen atoms (H•). nih.gov

The hydroxyl radical is a powerful oxidizing agent, but its reactions can be non-specific. To achieve more selective oxidation of tryptophan, •OH is often converted into milder, secondary inorganic radical anions. nih.govrsc.orgmdpi.com This is achieved by conducting the radiolysis in solutions containing high concentrations of salts like sodium azide (B81097) (NaN₃), potassium bromide (KBr), or potassium thiocyanate (B1210189) (KSCN). nih.govresearchgate.net The •OH radical reacts with the anions (e.g., N₃⁻, Br⁻, SCN⁻) to form secondary radicals such as the azide radical (N₃•) or dihalide radical anions (e.g., Br₂•⁻, (SCN)₂•⁻). rsc.orgmdpi.com

These secondary radicals are selective one-electron oxidants that react efficiently with tryptophan to produce the this compound (Trp•⁺). rsc.orgresearchgate.netmdpi.com Pulse radiolysis studies have confirmed that the reaction of N₃•, Br₂•⁻, and (SCN)₂•⁻ with tryptophan proceeds via electron transfer. researchgate.net The resulting Trp•⁺ radical cation has a pKa of 4.2-4.3 and deprotonates at physiological pH to form the neutral tryptophan radical (Trp•). nih.govrsc.orgresearchgate.net

Key Reactions in Indirect Radiolysis of Tryptophan

Generation of selective oxidizing radicals and subsequent reaction with tryptophan.

ReactionDescriptionReference
H₂O --(radiation)--> •OH, e⁻aq, H•Primary radiolysis of water nih.gov
•OH + N₃⁻ → N₃• + OH⁻Formation of azide radical nih.govmdpi.com
•OH + 2Br⁻ → Br₂•⁻ + OH⁻Formation of dibromide radical anion rsc.orgmdpi.com
N₃• + TrpH → N₃⁻ + TrpH•⁺Oxidation of tryptophan by azide radical mdpi.com
TrpH•⁺ ⇌ Trp• + H⁺Deprotonation of the cation radical (pKa = 4.3) nih.govrsc.org

Direct Ionization by High-Energy Radiation

Chemical and Enzymatic Oxidation Methods

The generation of the this compound can be achieved through various chemical and enzymatic oxidation methods, each offering distinct advantages and mechanistic insights. These methods primarily involve the removal of a single electron from the indole ring of tryptophan.

One-Electron Oxidants (e.g., Ce(IV), Metal Ions)

Strong one-electron oxidants are potent agents for generating tryptophan cation radicals in solution. Cerium(IV) [Ce(IV)] is a commonly employed oxidant for this purpose. nih.govacs.orgscirp.org The reaction of L-tryptophan with Ce(IV) in an acidic aqueous environment has been successfully used to generate the L-tryptophan radical cation, which was detected for the first time using fast-flow electron spin resonance (ESR) spectroscopy. nih.govacs.org The high redox potential of the Ce(IV)/Ce(III) couple, which can be over 1.7 V, is sufficient to directly oxidize tryptophan. scirp.orgnih.govdiva-portal.org

Studies using Ce(IV)-substituted polyoxometalates have also demonstrated the oxidation of tryptophan. researchgate.net In these systems, tryptophan was among the aromatic amino acids that showed high activity in reducing Ce(IV)-polyoxometalates to their Ce(III) form, suggesting a radical pathway. researchgate.net Other metal ions can also facilitate the formation of tryptophan radicals, often as part of more complex protein systems where they act as cofactors in redox reactions. cdnsciencepub.com

OxidantMethodKey Findings
Cerium(IV) (Ce(IV))Fast-flow Electron Spin Resonance (ESR) spectroscopyFirst direct ESR detection of the L-tryptophan radical cation in an acidic aqueous environment. nih.govacs.org
Ce(IV)-substituted polyoxometalatesRedox reactions in solutionTryptophan reduces Ce(IV)-POMs to Ce(III)-POMs, indicating a radical-mediated pathway. researchgate.net
Oligonuclear Cerium Oxo-ComplexCyclic VoltammetryThe Ce(IV)/Ce(III) couple is sufficiently positive to directly oxidize tryptophan. nih.govdiva-portal.org

Enzymatic Generation in Redox-Active Enzymes

Many redox-active enzymes utilize tryptophan residues as key components of their catalytic cycles, generating tryptophan cation radicals as transient intermediates. nih.gov These amino acid radicals can act as redox cofactors, store oxidizing equivalents, or facilitate long-range electron transfer. nih.gov

Heme peroxidases are a prominent class of enzymes that generate tryptophan radicals. nih.govwiley.com In enzymes like cytochrome c peroxidase (CCP) and lignin (B12514952) peroxidase (LiP), the reaction with hydrogen peroxide (H2O2) leads to the formation of an intermediate called Compound I, which involves the oxidation of a specific tryptophan residue to a cation radical. nih.govacs.orgnih.gov For instance, in CCP, a tryptophan residue located near the heme active site is oxidized to a stable cation radical. acs.org The local protein environment, including electrostatics and solvent accessibility, plays a crucial role in stabilizing this radical species. nih.govacs.org

Other enzymes where tryptophan radical generation is significant include:

Myeloperoxidase: This enzyme can oxidize tryptophan, and it is proposed that tryptophan radicals could contribute to oxidative stress during inflammation. nih.gov

Ribonucleotide Reductase (RNR): Tryptophan radicals are involved in the long-range electron transfer pathway necessary for enzyme turnover. wiley.comnih.gov

Superoxide (B77818) Dismutase 1 (SOD1): The bicarbonate-dependent peroxidase activity of human SOD1 can lead to the oxidation of a specific tryptophan residue, forming a tryptophanyl radical. nih.gov

The generation of tryptophan radicals in these enzymes is often a key step in their function, enabling them to carry out challenging oxidation reactions.

EnzymeFunction/ProcessRole of Tryptophan Radical
Cytochrome c Peroxidase (CCP)Heme peroxidaseForms a stable cation radical on a specific tryptophan residue as part of Compound I. nih.govacs.org
Lignin Peroxidase (LiP)Lignin degradationA solvent-exposed catalytic tryptophan directly oxidizes high redox-potential substrates. csic.es
MyeloperoxidaseImmune responseOxidizes tryptophan, potentially contributing to inflammatory oxidative stress. nih.gov
Ribonucleotide Reductase (RNR)DNA synthesisParticipates in a long-range proton-coupled electron transfer (PCET) pathway. wiley.comnih.gov
Superoxide Dismutase 1 (SOD1)Antioxidant defenseOxidation of a tryptophan residue can trigger protein aggregation. nih.gov

Electrochemical Generation and Characterization

Electrochemical methods provide a powerful tool for both generating and characterizing the this compound. Cyclic voltammetry can be used to determine the oxidation potential of tryptophan and to study the electron transfer processes involved in its radical formation. nih.govdiva-portal.orgcapes.gov.br

Electrochemical oxidation of L-tryptophan has been shown to produce similar products to enzymatic oxidation by peroxidase, suggesting that the underlying chemical mechanisms are the same. capes.gov.br This technique allows for precise control over the applied potential, enabling detailed studies of the redox properties of tryptophan and its derivatives.

Recent advancements have also demonstrated the use of electrochemistry for the selective bioconjugation of tryptophan residues in peptides and proteins. chemrxiv.org This method utilizes the electrochemical generation of radical species that selectively react with tryptophan, highlighting the potential for electrochemical techniques in protein modification.

Furthermore, electrochemical studies on tryptophan residues within proteins, such as in the blue copper protein azurin, have provided insights into how the local protein environment influences the redox potential of tryptophan. nih.gov These studies are crucial for understanding the factors that govern electron transfer and radical stabilization in biological systems.

Spectroscopic Characterization and Elucidation of Tryptophan Cation Radical Electronic and Molecular Structure

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a primary tool for characterizing the tryptophan cation radical. It directly probes the unpaired electron and its interactions with nearby magnetic nuclei, offering a detailed picture of the radical's structure and electronic properties.

Hyperfine Couplings and Spin Delocalization on the Indole (B1671886) Ring

The interaction between the unpaired electron spin and the magnetic moments of nearby nuclei, known as hyperfine coupling, provides a map of the spin density distribution. In the this compound, the unpaired electron is delocalized over the π-system of the indole ring. acs.org Fast-flow Electron Spin Resonance (ESR) spectroscopy has been successfully used to detect the L-tryptophan radical cation, yielding well-resolved isotropic ESR spectra. nih.govacs.org

The hyperfine coupling constants (HFCs) for various protons and the indole nitrogen have been determined through experimental techniques like fast-flow ESR and chemically induced dynamic nuclear polarization (CIDNP), and supported by density functional theory (DFT) calculations. nih.govacs.org These studies show that significant spin density resides on the N1, C2, C3, C5, and C7 atoms of the indole ring. acs.orgamazonaws.com For instance, the spin density is estimated to be highest at the C3 position (around 0.37-0.5) and the N1 position (around 0.14-0.3). acs.orgamazonaws.comscispace.com

A comparison of experimentally determined HFCs from ESR and relative HFCs from CIDNP studies shows strong agreement, validating the assignments. nih.gov Isotopic labeling, such as using l-[¹⁵N₂]tryptophan or conducting experiments in ²H₂O, has been crucial in assigning specific couplings. nih.gov For example, oxidation of tryptophan in ²H₂O confirmed the assignment of the indole nitrogen proton coupling by observing the expected spectral changes due to the replacement of H with D. nih.gov The HFCs are sensitive to the local environment, and DFT calculations that explicitly include solvent water molecules show better agreement with experimental data. acs.org

g-Tensor Anisotropy and Environmental Influences on EPR Spectra

The g-tensor is a fundamental EPR parameter that is characteristic of a specific radical species and its electronic environment. csic.es For the this compound, the g-tensor is anisotropic, meaning its values depend on the orientation of the radical in the magnetic field. However, this anisotropy is significantly smaller than that of other amino acid radicals like the tyrosyl radical. scispace.comwashington.edunih.gov This difference arises because the spin density in the tryptophan radical is on nitrogen and carbon atoms, whereas in the tyrosyl radical, there is large spin density on the oxygen atom, which has a higher spin-orbit coupling constant. csic.eswashington.edunih.gov

The principal values of the g-tensor for tryptophan radicals are typically in the range of gₓ ≈ 2.0033–2.0036, gᵧ ≈ 2.0024–2.0027, and gₐ ≈ 2.0021–2.0023. csic.eswashington.edu The precise g-values are sensitive to the radical's microenvironment, including polarity and, notably, hydrogen bonding to the indole nitrogen. scispace.comwashington.edu High-field EPR studies have shown that the g-tensor anisotropy can be a direct indicator of the presence, absence, and strength of a hydrogen bond. scispace.comnih.gov For example, a smaller g-tensor anisotropy (gₓ - gₐ) is indicative of a hydrogen bond to the indole nitrogen, while a larger anisotropy suggests the absence of such a bond. scispace.com This environmental sensitivity allows the g-tensor to be used as a probe of the radical's local structure within a protein. washington.edu

High-Field and Time-Resolved EPR Studies

Standard X-band EPR (≈9.5 GHz) is often insufficient to fully resolve the small g-tensor anisotropy of tryptophan radicals. scispace.comcsic.es High-field and high-frequency EPR (HF-EPR), operating at frequencies such as 94 GHz, 285 GHz, or even 700 GHz, provides the necessary spectral resolution to separate the principal components of the g-tensor. scispace.comcsic.esnih.govnih.gov These advanced techniques are crucial for accurately determining the g-tensor values and for distinguishing between different radical species, such as tryptophan and tyrosine radicals, within complex biological systems like proteins. csic.es HF-EPR studies on various tryptophan derivatives have successfully measured precise g-anisotropies, confirming that the radicals formed under specific photocatalytic conditions were cationic. nih.gov

Time-resolved EPR (TREPR) spectroscopy is a powerful method for studying the dynamics of short-lived, photogenerated radical species, such as the radical ion pairs formed in photoreceptor proteins. rsc.org TREPR can directly detect the formation and evolution of the this compound following a laser flash. amazonaws.comrsc.org These studies provide information on the kinetics of electron transfer, spin-state mixing in radical pairs, and the interactions (exchange and dipolar) between the this compound and its partner radical. rsc.org

Absorption and Transient Absorption Spectroscopy

Optical absorption spectroscopy in the ultraviolet (UV) and visible range is another key technique for the detection and characterization of the this compound. It exploits the unique electronic transitions of the radical species, which give rise to characteristic absorption bands.

UV-Visible Absorption Maxima and Spectroscopic Signatures (e.g., ~560 nm)

The this compound (TrpH•+) has a distinct optical absorption profile that allows it to be readily identified. Its most prominent feature is a broad absorption band in the visible region with a maximum typically reported between 560 nm and 580 nm. mdpi.comcapes.gov.brnih.govmit.edu This absorption signature is consistently observed in studies using laser flash photolysis or pulse radiolysis to generate the radical from tryptophan or its derivatives in acidic or aqueous solutions. nih.govresearchgate.net

This spectroscopic feature is crucial for distinguishing the cation radical from the neutral tryptophan radical (Trp•), which is formed upon deprotonation of TrpH•+. The neutral radical absorbs at a shorter wavelength, with a maximum around 510-520 nm. nih.govmit.edu The shift in the absorption maximum upon protonation/deprotonation provides a convenient way to monitor this acid-base reaction. For example, in experiments where a neutral radical was generated initially, the addition of acid caused a shift in the transient absorption to 560 nm, confirming the formation of the cation radical. capes.gov.bracs.org

Kinetic Spectrophotometry and Decay Profiles

Kinetic spectrophotometry, often coupled with nanosecond laser flash photolysis, allows for real-time monitoring of the formation and decay of the this compound by tracking the absorbance at its characteristic wavelength (e.g., 560 nm). mdpi.commit.edu The decay of the TrpH•+ signal provides valuable information about its lifetime and reactivity. mdpi.comnih.gov

The decay kinetics of the this compound are highly dependent on environmental factors such as pH and the presence of other reactive species. mdpi.com In many cases, the radical decays via second-order kinetics, for example, through a recombination reaction. conicet.gov.ar The lifetime of the radical can range from microseconds to much longer, depending on the system. mdpi.com For instance, in aqueous solutions, the cation radical can be quenched by electron donors, and the rate of this reaction can be measured to determine second-order rate constants. mdpi.com In studies involving proteins, the decay profile can become more complex, sometimes requiring a biexponential function to fit the data, which may indicate the recombination of different radical pairs or stabilization of the radical by the protein structure. rsc.orgrsc.orgacs.org The rate of deprotonation to form the neutral radical is also a key kinetic parameter that can be measured; this process has been observed to be exceptionally fast (on the picosecond timescale) in certain protein environments. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy provides a powerful lens through which to examine the detailed molecular structure and bonding of the this compound (Trp•+). By probing the vibrational energy levels of the radical, researchers can deduce information about bond strengths, geometry, and the influence of the surrounding environment.

Resonance Raman Spectroscopy and Normal Mode Assignments

Resonance Raman (RR) spectroscopy is a particularly insightful technique for studying Trp•+ because it allows for the selective enhancement of vibrations coupled to an electronic transition. By tuning the excitation laser wavelength to coincide with an electronic absorption band of the radical, the Raman signals of specific vibrational modes are significantly amplified. This selectivity is crucial for isolating the radical's vibrational signature from the complex background of a protein or other biological matrix. nih.gov

The RR spectra of Trp•+ exhibit a number of characteristic bands that have been assigned to specific normal modes of the indole ring. These assignments are typically aided by theoretical calculations, such as density functional theory (DFT), and by isotopic substitution studies. nih.govamazonaws.com For instance, deuteration of the indole nitrogen (N1-H) or other specific positions on the ring leads to predictable shifts in the frequencies of the associated vibrational modes, confirming their assignments. nih.gov

A notable feature in the RR spectrum of Trp•+ is the significant downshift of the W3 mode, which is predominantly the C2=C3 stretching vibration of the pyrrole (B145914) ring, by approximately 208 cm⁻¹. nih.gov This large shift indicates a substantial decrease in the bond order of the C2=C3 bond upon oxidation of tryptophan, reflecting the delocalization of the unpaired electron within the indole ring. nih.gov Other key modes, such as W17 (indole N-H bend), W7 (indole ring breathing), and W2 (C=C stretch of the benzene (B151609) moiety), also show characteristic shifts that provide a detailed picture of the electronic and structural changes accompanying radical formation. nih.govsci-hub.st

Table 1: Representative Resonance Raman Normal Mode Assignments for this compound

ModeApproximate Frequency (cm⁻¹)Description
W1 ~1619Benzene moiety C=C stretch
W2 ~1585Benzene moiety C=C stretch
W3 ~1367 (downshifted from ~1575 in neutral Trp)Pyrrole ring C2=C3 stretch
W7 ~1353Indole ring breathing
W10 ~1080Indole ring breathing/C-H bend
W14 ~1125Indole ring breathing/C-H bend
W17 ~841Indole N-H out-of-plane bend
W19 ~547Indole ring deformation
Note: Frequencies are approximate and can vary based on the local environment and isotopic labeling. The assignments are based on a combination of experimental data and theoretical calculations. sci-hub.st

Sensitivity to Protonation State and Hydrogen Bonding Environment

The vibrational frequencies of the this compound are highly sensitive to its local environment, particularly its protonation state and hydrogen-bonding interactions. nih.gov The pKa of the indole nitrogen proton in the cation radical is significantly lower (around 4) than in the neutral tryptophan molecule (around 17). nih.gov This means that the radical is more likely to be deprotonated to form the neutral tryptophan radical (Trp•) in non-acidic environments. nih.gov

Resonance Raman spectroscopy can distinguish between the cation radical and the neutral radical. For example, the W17 mode, which involves the displacement of the indole nitrogen, is particularly sensitive to the hydrogen-bonding environment and protonation state. nih.gov In a deuterated buffer, the W17 mode of the cation radical exhibits a significant downshift of approximately 45 cm⁻¹, confirming the involvement of the N1-H group in this vibration. nih.gov

Furthermore, the strength of hydrogen bonding to the indole N-H group influences the vibrational frequencies. The spectra suggest that the this compound is a strong hydrogen bond acceptor, especially in acidic conditions. nih.gov This information is critical for understanding the behavior of tryptophan radicals in proteins, where the local environment can modulate their reactivity and function in electron transfer processes. nih.govsepscience.com

Surface-Enhanced Raman Scattering (SERS) for Radical Detection

Surface-Enhanced Raman Scattering (SERS) has emerged as a powerful technique for the detection and characterization of tryptophan radicals. SERS utilizes the enhanced electromagnetic fields generated at the surface of plasmonic nanoparticles (e.g., gold or silver) to dramatically amplify the Raman signal of adsorbed molecules. nih.govacs.orgnih.gov

Interestingly, studies have shown that the enhanced Raman spectrum of tryptophan on gold nanoparticles is often due to the formation of a tryptophan radical anion (Trp•−) through plasmon-induced electron transfer. nih.govosti.gov However, SERS can also be used to detect the this compound (Trp•+). When Trp•+ is generated chemically, for example by oxidation with Ce(IV)(SO₄)₂, and then brought into contact with SERS-active nanoparticles, a strong SERS signal is observed. osti.gov This phenomenon is described as Surface-Enhanced Resonance Raman Scattering (SERRS), where both the plasmonic enhancement from the nanoparticles and the resonance enhancement from the radical's electronic transition contribute to the signal amplification. nih.govosti.gov

The SERS spectra of the this compound are consistent with the resonance Raman spectra, confirming the identity of the radical species. osti.gov The ability of SERS to detect low concentrations of tryptophan radicals makes it a valuable tool for studying these transient species in various chemical and biological systems. nih.gov

Theoretical Spectroscopic Parameter Prediction

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for the interpretation of the spectroscopic data of the this compound. nsf.govresearchgate.net These calculations can predict various spectroscopic parameters, including vibrational frequencies, Raman intensities, and electronic transition energies. nsf.govresearchgate.net

By modeling the this compound and its isotopologues, researchers can calculate the expected vibrational frequencies and compare them to experimental Resonance Raman and SERS data. amazonaws.comnsf.gov This comparison is crucial for making definitive normal mode assignments. amazonaws.com For example, DFT calculations have been used to model the vibrational frequency shifts upon deuteration, which are then compared with experimental results to validate the assignments of modes like W17. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of the radical. nsf.gov These theoretical spectra help to identify the electronic transitions responsible for the resonance enhancement observed in RR and SERRS experiments. nih.gov Calculations have shown that both the tryptophan cation and anion radicals have electronic transitions in the visible region, which explains why they can be effectively studied using visible laser excitation in resonance Raman and SERS experiments. nih.gov

The use of different computational models, such as including the peptide backbone in the calculations for N-acetyltryptophanamide (NATA), a tryptophan analog, provides a more accurate representation of the radical in a protein-like environment. amazonaws.com These theoretical predictions serve as a critical guide for experimental design and data analysis, providing a deeper understanding of the electronic and molecular structure of the this compound. researchgate.net

Table 2: Comparison of Experimental and Theoretically Predicted Vibrational Frequencies (cm⁻¹) for a Tryptophan Radical Analog

Experimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Vibrational Assignment
14221420.4Indole ring mode
14541459.8Indole ring mode
12371230C-N stretch
1118-C-H bend
1010-Indole ring breathing
927-Indole ring deformation
Note: This table presents a subset of data comparing experimental SERS frequencies of a tryptophan radical anion with DFT calculated frequencies. Similar correlative studies are performed for the cation radical. The calculated values often require a scaling factor to best match the experimental data. nsf.gov

Reactivity, Electron Transfer Dynamics, and Decay Pathways of Tryptophan Cation Radical

Inter- and Intra-protein Electron Transfer (ET) Processes

The transfer of an electron hole, represented by the Trp•+, is a fundamental process in bioenergetics and enzyme catalysis. This transfer can occur over significant distances within and between proteins, often facilitated by chains of redox-active amino acids.

Single-step electron tunneling is generally effective over distances of 15–20 Å in proteins. royalsocietypublishing.orgnih.gov For longer-range charge transport, a multi-step tunneling process, commonly referred to as "hopping," becomes necessary. royalsocietypublishing.orgnih.gov In this mechanism, redox-active amino acid residues, such as tryptophan and tyrosine, act as intermediate stepping stones. royalsocietypublishing.orgnih.govrsc.org The tryptophan radical cation can be an intermediate in these hopping pathways, facilitating the movement of an oxidizing equivalent over large distances. royalsocietypublishing.orgnih.govacs.org This mechanism is crucial in many enzymes, including ribonucleotide reductase, DNA photolyase, and cytochrome c peroxidase. royalsocietypublishing.orgnih.govpnas.org

The hopping mechanism involves a series of shorter, faster electron transfers between adjacent redox-active residues. This is kinetically more favorable than a single, long-distance tunneling event. rsc.org The involvement of tryptophan and tyrosine radicals as intermediates allows for the efficient transport of charge, which can be essential for protecting sensitive active sites from oxidative damage by moving the damaging oxidizing potential to the protein surface. royalsocietypublishing.orgnih.govpnas.org

For instance, in DNA photolyase, an electron is transferred along a chain of three tryptophan residues. nih.govpnas.orgpnas.org This multi-step process allows for the efficient separation of charge over a considerable distance. nih.govpnas.org Similarly, studies on modified azurin (B1173135) proteins have demonstrated the role of tryptophan as a "hopping way station" in high-potential charge transport. royalsocietypublishing.orgnih.gov The strategic placement of tryptophan and tyrosine residues within a protein can effectively create a "wire" for directing the flow of oxidizing equivalents. acs.orgnih.gov

The rate of electron transfer (k_ET_) between a donor and an acceptor, such as the tryptophan cation radical, is governed by several key factors as described by the semi-empirical Moser-Dutton ruler, which is an application of Marcus theory. pnas.orgpnas.org These factors are the distance between the donor and acceptor, the driving force of the reaction, and the reorganization energy.

Distance: The rate of electron transfer typically decreases exponentially with the distance between the donor and acceptor. pnas.orgnih.gov This relationship is characterized by a distance decay parameter (β), which for proteins is often around 1.1 Å⁻¹. pnas.org Shorter distances facilitate faster electron transfer.

Driving Force (ΔG°): The driving force is the change in Gibbs free energy for the electron transfer reaction. According to Marcus theory, the rate of electron transfer initially increases with a more favorable (more negative) driving force, reaches a maximum when the driving force equals the reorganization energy, and then decreases in the "inverted region". pnas.orgmdpi.com In many biological systems, ET reactions are optimized to be in the normal or activationless region.

Reorganization Energy (λ): The reorganization energy is the energy required to structurally rearrange the reactants and the surrounding solvent molecules to the equilibrium geometry of the products. pnas.orgpnas.org It has two components: the inner-sphere reorganization energy (changes in bond lengths and angles within the redox centers) and the outer-sphere reorganization energy (reorientation of solvent molecules). A typical value for the reorganization energy for electron transfer events in biological systems is around 0.8 eV. pnas.orgchemrxiv.org

The interplay of these factors determines the efficiency of electron transfer. For example, in the regeneration of tryptophan from its radical cation by plant phenols, the rate was found to correlate well with the driving force, and a reorganization energy of 0.43 ± 0.08 eV was determined. mdpi.com

ParameterTypical Value/RelationshipSignificanceSource
Distance (r)Exponential decay of rate with distanceDetermines the tunneling probability of the electron. pnas.orgnih.gov
Distance Decay Parameter (β)~1.1 Å⁻¹ in proteinsQuantifies the sensitivity of the ET rate to distance. pnas.org
Driving Force (ΔG°)Rate is maximal when -ΔG° = λThermodynamic favorability of the ET reaction. pnas.orgmdpi.com
Reorganization Energy (λ)~0.8 eV for many biological ET reactionsEnergy cost of structural changes during ET. pnas.orgchemrxiv.org

The pathway for electron transfer is not simply a straight line through space but is mediated by the intervening amino acid residues and the bonds connecting them. scispace.com Tryptophan and tyrosine are particularly effective as bridging residues in electron transfer pathways due to their ability to form stable radical intermediates. royalsocietypublishing.orgnih.govpnas.org These residues can act as stepping stones in a hopping mechanism, breaking a long, slow ET process into a series of shorter, faster steps. royalsocietypublishing.orgnih.govnih.gov

The efficiency of a particular pathway depends on the electronic coupling between the donor, acceptor, and bridging residues. This coupling can occur through covalent bonds (through-bond) or through non-covalent interactions like hydrogen bonds and van der Waals contacts (through-space). scispace.com Studies on oligoproline-bridged peptides have shown that electron transfer can be partitioned between through-bond and through-space pathways. scispace.com

Tyrosine is frequently found to be a key bridging residue in electron transfer to and from tryptophan radicals. pnas.orgpnas.orgacs.orgnih.gov In some systems, an electron transfer from a tyrosine residue to a this compound has been directly observed. pnas.org The relative orientation and proximity of the tryptophan and tyrosine residues are critical for efficient transfer. DFT calculations suggest that when these residues are close, they can form a complex that stabilizes the hole, facilitating direct proton-coupled electron transfer. acs.orgnih.gov When they are further apart, a base-assisted hopping mechanism may be favored. acs.orgnih.gov

In hen egg-white lysozyme, specific tryptophan-tyrosine pairs have been identified as being involved in long-range electron transfer, with the pathways involving a combination of through-bond and through-space jumps. scispace.com The dynamic nature of protein structures can also influence these pathways, as fluctuations in atomic distances can significantly impact the electronic coupling. scispace.com

Factors Governing ET Rates: Distance, Driving Force, and Reorganization Energy

Proton-Coupled Electron Transfer (PCET)

The this compound (Trp•+) is significantly more acidic (pKa ≈ 4.3–4.7) than the neutral tryptophan molecule (pKa ≈ 17). caltech.eduacs.orgresearchgate.net This means that at physiological pH, the this compound will readily deprotonate to form the neutral tryptophanyl radical (Trp•). researchgate.net

Trp•+ ⇌ Trp• + H+

This deprotonation is a key step in the decay pathway of the this compound and is often much faster than charge recombination with the reduced species. pnas.org The kinetics of this proton release can vary significantly depending on the local environment. In E. coli DNA photolyase, the deprotonation of the terminal this compound to the solvent occurs in about 300 ns. nih.govpnas.org However, in other systems, this deprotonation can be much faster. For example, in a class II DNA photolyase, deprotonation of a this compound was observed to occur in 350 ps, facilitated by a network of water molecules. rsc.org This rapid deprotonation helps to stabilize the separated charge by forming the more stable neutral radical. rsc.org

The rate of deprotonation can be influenced by the presence of proton acceptors in the vicinity of the tryptophan radical. acs.orgnih.gov In the absence of a specific base, water can act as the proton acceptor. nih.govacs.orgacs.org The efficiency of proton transfer from the cation radical is often very high, with quantum yields approaching unity, indicating that nearly every electron transfer event is followed by proton loss to form the neutral radical. acs.orgnih.gov

SystemDeprotonation TimeKey FactorsSource
E. coli DNA photolyase~300 nsProton release to the aqueous phase. nih.govpnas.org
Class II DNA photolyase (M. mazei)~350 psMediated by a protein-bound water cluster. rsc.org
Plant cryptochrome200 nsDeprotonation of the exposed terminal TrpH•+. rsc.org
X. laevis (6-4) photolyase2.5 µsDeprotonation of the exposed terminal TrpH•+. rsc.org
Ru(bpy)₃²⁺-tryptophan complexk_PT_ = 2.5 x 10⁶ s⁻¹Deprotonation to bulk water. acs.org

Proton-coupled electron transfer (PCET) can proceed through two main mechanisms: a stepwise pathway or a concerted pathway. annualreviews.org

Stepwise Mechanism (ETPT): In a stepwise mechanism, electron transfer (ET) is followed by a separate proton transfer (PT) step. This involves the formation of a discrete intermediate, in this case, the this compound (Trp•+). acs.organnualreviews.org Trp → Trp•+ + e⁻ (ET) Trp•+ → Trp• + H+ (PT)

Concerted Mechanism (CEPT): In a concerted electron-proton transfer (CEPT) mechanism, the electron and proton are transferred in a single kinetic step, avoiding the formation of a high-energy charged intermediate like Trp•+. nih.govacs.organnualreviews.org Trp → Trp• + H+ + e⁻ (CEPT)

The dominant mechanism depends on factors such as the driving force for electron and proton transfer, the reorganization energy, and the pKa of the species involved. acs.org Stepwise mechanisms are often favored when the initial electron transfer is thermodynamically favorable, allowing for the rapid formation of the cation radical intermediate. acs.org Concerted mechanisms can be more favorable when the formation of the charged intermediate is energetically costly. nih.govacs.organnualreviews.org

For tryptophan, it was initially thought that its oxidation in the presence of water as the primary proton acceptor would proceed exclusively through a stepwise ETPT mechanism. nih.govacs.org This was based on the relatively low pKa of the this compound, which would favor its formation followed by deprotonation. acs.org However, recent studies have shown that a concerted (CEPT) mechanism is also possible for tryptophan oxidation, particularly when the driving force for the initial electron transfer is weak. nih.govacs.orgacs.org In such cases, the concerted pathway can become competitive with the slower, energetically uphill electron transfer step of the stepwise mechanism. acs.org

The choice between a stepwise and concerted mechanism can be influenced by the protein environment, which can modulate the local electrostatics and the availability of proton acceptors. For instance, DFT calculations have shown that for a tyrosine to tryptophan radical transfer, a direct concerted PCET is preferred when the residues are close, while a base-assisted hopping mechanism (which is a form of stepwise PCET) is favored at larger distances. acs.orgnih.gov

Influence of Solvent and Local Protein Environment on PCET

The solvent and the immediate protein environment play a crucial role in modulating the proton-coupled electron transfer (PCET) of the this compound. The local environment is expected to tune the reduction potentials of the amino acid radicals, thereby influencing the properties of electron transfer (ET) and the direction of electron flow. nih.gov

In aqueous solutions, water can act as the primary proton acceptor. researchgate.netacs.org Studies on tryptophan derivatives have shown that the PCET mechanism can shift from a stepwise electron transfer-proton transfer (ETPT) to a concerted electron-proton transfer (CEPT) depending on the oxidant strength and pH. acs.org At low pH (≤3), the reaction is often limited by electron transfer, while at higher pH (≥5), a weakly pH-dependent rate is observed, which is characteristic of the intrinsic PCET of the indole (B1671886) group with water. acs.org

The protein matrix can significantly influence PCET by controlling the accessibility of proton acceptors and by altering the local polarity and hydrogen-bonding network. nih.govresearchgate.net For instance, in the protein azurin, the W48 residue is located in a hydrophobic pocket with no direct solvent exposure. nih.govdigitellinc.com This hydrophobic environment is thought to disfavor the loss of a proton to the solvent. nih.gov It has been hypothesized that a nearby phenylalanine residue (F110) may act as the proton acceptor. digitellinc.com However, mutations that introduce water molecules into this hydrophobic cavity have been shown to increase the redox potential of W48, highlighting the significant impact of local hydration. nih.gov The protein structure can also gate the access of other potential proton acceptors, like buffer species, to the radical site.

Hydrogen bonding is another critical factor. It can facilitate PCET reactions by lowering the activation barrier. unimi.it The presence and nature of hydrogen bonds in the vicinity of the tryptophan radical can influence its stability and reactivity. nih.gov The local polarity, influenced by neighboring residues and water molecules, can also affect the energetics of the radical and the PCET process. nih.govresearchgate.net These environmental factors can be finely tuned in biological systems to control the mechanism and directionality of PCET reactions involving tryptophan.

Reactions with Other Radical Species

Radical-Radical Recombination and Disproportionation

Tryptophan radicals can undergo rapid dimerization reactions, a form of radical-radical recombination. researchgate.netresearchgate.net Pulse radiolysis studies on tryptophan-containing peptides have determined the second-order rate constants for the dimerization of the neutral tryptophan indolyl radical to be in the range of 2–6 × 10⁸ M⁻¹s⁻¹. researchgate.net These recombination reactions can lead to the formation of Trp-Trp cross-linked species, which have been identified as potential markers of radical-mediated protein damage and may contribute to protein aggregation. researchgate.netresearchgate.net

The rate of these dimerization reactions is influenced by factors such as the charge and molecular mass of the peptide, with a negative correlation observed for these parameters. researchgate.net This suggests that in larger protein structures, the rate of bimolecular reactions is slowed down due to increased steric hindrance and slower diffusion. researchgate.net Disproportionation reactions, where one radical is oxidized and another is reduced, are also possible termination pathways for radical reactions.

Reactions with Oxygen Species and Other Biomolecules

The reactivity of the tryptophan radical with molecular oxygen is notably slow compared to most other biological radicals. researchgate.netnih.gov This relative inertness allows the tryptophan radical to persist as a stable species in some protein environments, provided it is shielded from other reactants. nih.gov While the reaction with oxygen is slow, it is thought to proceed via the formation of a tryptophan peroxyl radical, rather than through an electron transfer mechanism that would produce superoxide (B77818). nih.gov

The this compound can react with other biomolecules. For instance, it can be reduced by tyrosine, a process that can occur in dipeptides and proteins like azurin. unimi.it This reaction is a form of intramolecular electron transfer. Plant phenols are also effective at reducing the this compound, thereby regenerating the original tryptophan amino acid. mdpi.comdntb.gov.ua This regeneration process is a key aspect of the antioxidant activity of these phenolic compounds. mdpi.com

The tryptophan radical can also be involved in fragmentation reactions. Photoinduced formation of the this compound can lead to the cleavage of the Cα-Cβ bond of the tryptophan side chain, producing a reactive electrophile called 3-methyleneindolenine. portlandpress.com This species can then react with other amino acid residues, such as lysine, effectively transferring the tryptophan side chain. portlandpress.com

Mechanisms of Radical Quenching and Regeneration (e.g., by plant phenols)

The this compound can be quenched or repaired through various mechanisms, with plant phenols playing a significant role in its regeneration. mdpi.comdntb.gov.ua This process is crucial for mitigating oxidative damage to proteins. mdpi.com

Plant phenols, a class of dietary phytochemicals, can effectively reduce the oxidized tryptophan radical cation (Trp•⁺), thus regenerating the tryptophan (Trp) amino acid. mdpi.comdntb.gov.ua The mechanism involves an electron transfer (ET) from the plant phenol (B47542) to Trp•⁺. The efficiency of this regeneration is dependent on several factors, including the concentration of the plant phenol, the environmental pH, and the driving force of the ET reaction. mdpi.com

The rate of regeneration increases with higher concentrations of plant phenols. mdpi.com The pH of the environment significantly influences the reaction rate. For example, with syringic acid, the rate of tryptophan regeneration increases from 4.8 × 10⁶ M⁻¹s⁻¹ at pH 2 to 1.7 × 10⁸ M⁻¹s⁻¹ at pH 10. mdpi.comdntb.gov.ua This pH dependence is attributed to the deprotonation of the phenolic hydroxyl groups, which increases the electron-donating capacity of the phenol. mdpi.com The regeneration rate correlates well with the driving force of the electron transfer reaction, a relationship that can be described by Marcus theory. mdpi.comdntb.gov.ua

In addition to plant phenols, other endogenous antioxidants can quench tryptophan radicals. Tyrosine residues within the same protein can reduce the tryptophan radical through intramolecular electron transfer. unimi.it This protective effect has been observed in tyrosine-tryptophan dyads, where an increased rate of radical recombination is facilitated by hydrogen-bonding interactions, which lower the barrier for the PCET reaction. unimi.it

Stability and Decay Kinetics in Various Environments

The stability and decay kinetics of the this compound are highly dependent on its surrounding environment. In aqueous solution, the tryptophan radical cation has a relatively short lifetime, on the order of microseconds. unimi.itmdpi.com However, within the protective environment of a protein, its lifetime can be extended dramatically, from seconds to even hours. unimi.itescholarship.org

The protein environment stabilizes the radical through several mechanisms. The hydrophobic interior of a protein can shield the radical from solvent and other reactive species. researchgate.netescholarship.org For example, in a de novo designed β-hairpin peptide, the radical's lifetime is extended compared to its lifetime in solution. unimi.it In the protein azurin, the neutral tryptophan radical (formed after deprotonation of the cation radical) at position W48 has a remarkable lifetime of 41 seconds in the apo-form and several hours when zinc is substituted for the native copper. escholarship.org This stability is attributed to the rigid protein structure that limits the radical's reactivity. escholarship.org Molecular dynamics simulations have shown that increased fluctuations in the protein structure can destabilize the radical. escholarship.org

The decay of the tryptophan radical can occur through various pathways. In the absence of specific quenching agents, dimerization is a significant decay route in solution. researchgate.net Within proteins, the decay can be influenced by intramolecular electron transfer to other redox-active residues like tyrosine. unimi.it The pH of the environment also affects stability; for instance, the standard reduction potential of the tryptophan radical decreases at higher pH, which can influence its reactivity and decay pathways. mdpi.com

The decay kinetics of the tryptophan radical are often monitored using transient absorption spectroscopy, with the cation radical showing a characteristic absorption maximum around 560 nm. mdpi.comacs.org The decay of this signal can be modeled to determine the rate constants for various decay processes.

Interactive Data Table: pH Influence on Tryptophan Radical Regeneration by Plant Phenols

The table below shows the effect of pH on the bimolecular reaction rate of syringic acid and vanillic acid with the this compound (Trp•⁺). The data demonstrates a clear trend of increasing reaction rate with increasing pH, corresponding to a higher proportion of the deprotonated and more reactive phenolate (B1203915) forms of the plant phenols.

pHSyringic Acid Reaction Rate (M⁻¹s⁻¹)Vanillic Acid Reaction Rate (M⁻¹s⁻¹)
24.8 x 10⁶1.4 x 10⁶
101.7 x 10⁸4.6 x 10⁷

Data sourced from laser flash photolysis experiments. mdpi.com

Role and Significance of Tryptophan Cation Radical in Biological Processes

Mediating Electron Transfer in Enzymes and Metalloproteins

The unique electronic properties of the indole (B1671886) side chain of tryptophan allow it to act as an effective conduit for electrons over significant distances within protein structures. The formation of a tryptophan cation radical is a key step in the catalytic cycles of numerous enzymes, enabling challenging redox reactions essential for cellular metabolism and repair.

Specific Examples: Cytochrome c Peroxidase, DNA Photolyase, Lignin (B12514952) Peroxidase, Ribonucleotide Reductase

The involvement of tryptophan cation radicals in electron transfer is well-documented in several key enzymes:

Cytochrome c Peroxidase (CcP): In the catalytic cycle of yeast cytochrome c peroxidase, a tryptophan residue, Trp191, is oxidized to a cation radical (Trp191•+) as part of the formation of the enzyme's Compound I intermediate. acs.orgnih.govnih.gov This radical is crucial for mediating the long-range electron transfer from cytochrome c to the heme active site. nih.gov The protein environment of CcP is specifically adapted to stabilize this cation radical, a feature not observed in the otherwise structurally similar ascorbate (B8700270) peroxidase (APX), where the porphyrin ring is oxidized instead. nih.govdtic.milacs.orgacs.org This stabilization is thought to be influenced by long-range electrostatic effects and the local solvent structure. nih.govosti.gov

DNA Photolyase: DNA photolyases are flavoenzymes that repair UV-induced DNA damage. wiley.com The photoactivation of these enzymes involves the reduction of the flavin adenine (B156593) dinucleotide (FAD) cofactor, a process mediated by a chain of tryptophan residues. pnas.orgnih.govrsc.org Upon photoexcitation, an electron is transferred from a tryptophan residue (e.g., Trp306 in E. coli DNA photolyase) to the flavin, forming a this compound. acs.orgpnas.org This initiates a cascade of electron transfers along a tryptophan chain, ultimately leading to the fully reduced, catalytically active FAD. nih.govrsc.org Studies have shown that this process occurs via electron transfer followed by proton release, confirming the involvement of a cation radical intermediate. nih.gov

Lignin Peroxidase (LiP): This fungal enzyme is essential for the degradation of lignin, a complex and recalcitrant polymer. researchgate.netpnas.org A surface-exposed tryptophan residue, Trp171, is oxidized to a radical species, which then oxidizes the bulky lignin substrate that cannot directly access the heme active site. researchgate.netpnas.orgcapes.gov.br While direct detection of the cation radical has been challenging, evidence suggests it is a transient intermediate that subsequently deprotonates to form a more stable neutral radical. researchgate.net The unique microenvironment of this tryptophan residue is crucial for its catalytic activity. pnas.org

Ribonucleotide Reductase (RNR): RNRs catalyze the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. nih.gov In certain mutant forms of E. coli RNR, where the native tyrosyl radical is replaced, tryptophan radicals have been observed to form and participate in electron transfer. acs.orgwiley.comnih.govacs.org While transient in the wild-type enzyme, these tryptophan radicals are believed to be involved in the long-range radical transfer pathway. wiley.comnih.gov Photochemical studies on engineered RNRs have allowed for the direct observation of tryptophan radical formation and its role in initiating catalysis. nih.govmit.edu

EnzymeTryptophan ResidueRole of this compoundKey Findings
Cytochrome c Peroxidase (CcP) Trp191Mediates long-range electron transfer from cytochrome c to the heme. nih.govStabilized by the protein environment, crucial for the reduction of Compound I. nih.govdtic.milacs.orgacs.org
DNA Photolyase e.g., Trp306 (E. coli)Initiates a photoinduced electron transfer chain to reduce the FAD cofactor. acs.orgpnas.orgnih.govElectron transfer precedes proton transfer, confirming a cation radical intermediate. nih.gov
Lignin Peroxidase (LiP) Trp171Acts as a surface oxidation site for bulky substrates like lignin. researchgate.netpnas.orgcapes.gov.brTransient cation radical likely deprotonates to a neutral radical for catalysis. researchgate.net
Ribonucleotide Reductase (RNR) Various (often in mutants)Participates in the long-range radical transfer pathway for nucleotide reduction. wiley.comnih.govnih.govCan be photochemically generated to initiate the catalytic cycle. nih.govmit.edu

Stabilization of Radical Intermediates in Enzyme Active Sites

The local environment within an enzyme's active site plays a critical role in stabilizing the highly reactive this compound, thereby controlling its reactivity and function. In cytochrome c peroxidase, the protein matrix stabilizes the Trp191 cation radical by approximately 330 mV compared to the analogous residue in ascorbate peroxidase. dtic.milacs.orgacs.orgacs.org This stabilization is attributed to a combination of factors, including the local electrostatic environment, solvent accessibility, and subtle differences in protein structure. nih.govosti.govacs.orgnih.gov For instance, an engineered cation-binding site near Trp191 in CcP was shown to destabilize the radical, demonstrating the importance of electrostatic control. nih.govacs.orgnih.gov In some enzymes, the cation radical is a transient species that rapidly deprotonates to form a more stable neutral tryptophan radical, a process that can be modulated by the protein environment. researchgate.netacs.orgnih.gov The presence of nearby residues, such as aspartate and histidine, can also contribute to the stability and reactivity of the tryptophan radical through hydrogen bonding and other interactions. nih.govacs.org

Contribution to Protein Oxidation and Damage

While essential for catalysis, the formation of tryptophan cation radicals can also initiate damaging oxidative cascades, leading to modifications that can impair protein function. Tryptophan is one of the amino acids most susceptible to oxidation. nih.gov

Initiation of Oxidative Cascades and Formation of Oxidized Products (e.g., N-formylkynurenine, crosslinks)

The this compound is a primary intermediate in the oxidation of tryptophan residues. It can react with molecular oxygen or superoxide (B77818) to form tryptophan hydroperoxides, which are precursors to several stable oxidation products. nih.gov One of the most common products is N-formylkynurenine (NFK), which results from the cleavage of the indole ring. nih.govancefn.org.arnih.gov Kynurenine is another frequently observed oxidation product. nih.gov

Furthermore, the tryptophan radical can participate in radical-radical reactions, leading to the formation of covalent crosslinks between tryptophan residues (ditryptophan) or between tryptophan and other amino acid residues like tyrosine (Tyr-Trp). nih.govresearchgate.netrsc.org These crosslinks can result in protein dimerization and aggregation. nih.govresearchgate.net The formation of these various oxidized products serves as a marker for oxidative damage to proteins.

Oxidized Product/ModificationFormation PathwayImplication
N-formylkynurenine (NFK) Reaction of Trp radical with oxygen, forming hydroperoxide intermediates that rearrange. nih.govIndole ring cleavage, marker of oxidative protein damage. nih.gov
Kynurenine Further processing of NFK or direct oxidation pathways. nih.govIndicates significant tryptophan degradation.
Ditryptophan Crosslinks Dimerization of two tryptophan radicals. nih.govresearchgate.netIrreversible protein aggregation and inactivation. researchgate.net
Tyr-Trp Crosslinks Cross-reaction between a tryptophan radical and a tyrosine radical. rsc.orgContributes to protein crosslinking under oxidative stress.

Implications for Protein Structure, Folding, and Stability

The oxidation of tryptophan residues to form cation radicals and their subsequent products can have profound consequences for protein integrity. The conversion of the hydrophobic indole side chain to more polar structures like NFK can disrupt the local protein structure and affect its folding and stability. nih.gov Changes in the intrinsic fluorescence of tryptophan are often used to monitor these oxidative modifications. nih.gov The formation of covalent crosslinks leads to irreversible protein aggregation, which is associated with the loss of protein function and the formation of insoluble deposits. researchgate.netportlandpress.com Such aggregation is a hallmark of several human diseases. nih.gov

Involvement in DNA Damage and Repair Mechanisms

The this compound is also implicated in the complex interplay of DNA damage and repair. On one hand, amino acid radicals, including tryptophan radicals, can be involved in the repair of DNA damage. Studies have shown that tryptophan derivatives can efficiently repair guanyl radicals in DNA via an electron transfer reaction, suggesting that tryptophan residues in DNA-binding proteins could play a protective role against oxidative DNA damage. nih.gov

Conversely, tryptophan radicals can also contribute to DNA damage. In the context of DNA photolyase, while the tryptophan radical chain is essential for the repair process, the radical intermediates themselves are potent oxidants. wiley.comnih.govacs.org The process of photoactivation in photolyases involves a series of electron and proton transfer steps to generate the active form of the enzyme, and tryptophan cation radicals are key intermediates in this pathway. rsc.orgrsc.org There is also evidence that tryptophan can reduce thymine (B56734) radicals, suggesting a role in mitigating certain types of DNA damage. researchgate.net The precise role of the this compound—whether it contributes to damage or repair—is highly dependent on the specific molecular context and the presence of other reactive species.

Indirect DNA Oxidation Mediated by Tryptophan Radicals

The this compound can act as an intermediate in the process of indirect DNA oxidation. While direct damage to DNA by oxidizing agents is a well-known phenomenon, the role of amino acid radicals in mediating this damage is an area of active research. Tryptophan residues within DNA-binding proteins can be oxidized to form cation radicals. These radicals can then, in turn, oxidize adjacent DNA bases, particularly guanine (B1146940), which has the lowest oxidation potential among the DNA bases. This process effectively transfers the oxidative damage from the protein to the DNA.

Studies have shown that the formation of a this compound is a key step in this pathway. nih.gov The radical can be generated through various mechanisms, including photo-oxidation or reactions with other radical species. Once formed, the proximity of the tryptophan radical to the DNA helix in a protein-DNA complex facilitates electron transfer, leading to the formation of a guanine radical cation and subsequent DNA damage. This indirect mechanism of DNA oxidation highlights the importance of the protein environment in modulating DNA damage and repair processes.

Protective Roles and Radical Scavenging in Nucleic Acid Systems

Paradoxically, while tryptophan radicals can mediate DNA damage, they also play a significant protective role by scavenging more harmful radicals and participating in DNA repair mechanisms. royalsocietypublishing.orgpnas.org Chains of tryptophan and tyrosine residues within proteins can act as "conduits" to transport damaging oxidizing equivalents away from critical cellular components, such as enzyme active sites or DNA, to the protein surface. pnas.org Once at the surface, these radicals can be neutralized by cellular reductants like glutathione. pnas.org

Several amino acids, including tryptophan and tyrosine, can repair guanyl radicals in DNA through electron transfer. nih.govoup.com The efficiency of this repair is dependent on the redox potential of the amino acid. Tryptophan has been shown to be particularly effective in this regard. nih.govoup.com In essence, the tryptophan residue can donate an electron to the oxidized guanine, thereby repairing the DNA lesion while transferring the radical to the amino acid. This process is a critical aspect of the cell's defense against oxidative stress. The ability of tryptophan to both potentially damage and protect DNA underscores the complex and context-dependent nature of its radical chemistry in biological systems. mdpi.com

Amino AcidRedox Potential (E7 vs. NHE)Reactivity with Guanyl Radicals in Plasmid DNA (dm³ mol⁻¹ s⁻¹)
Cysteine+0.92 V~10⁵
Cystine+1.1 VUnreactive
Histidine+1.17 VUnreactive
Methionine+1.5 V~10⁵
Tryptophan +1.03 V ~10⁷
Tyrosine+0.93 V~10⁶
Guanine+1.29 V (guanosine), +1.39 V (plasmid DNA)-

This table presents the reduction potentials of various amino acids and their reactivity towards guanyl radicals, highlighting the significant role of tryptophan in potentially repairing oxidative DNA damage. Data sourced from nih.govoup.com.

Photobiological Roles and Photoinduced Processes

The strong UV absorption of tryptophan makes it a primary chromophore in proteins, initiating a cascade of photophysical and photochemical events upon exposure to ultraviolet light. The this compound is a key intermediate in many of these processes.

UV-Induced Processes in Proteins and Photoreception

Upon absorption of UV radiation, tryptophan can be photoionized to generate a this compound and a solvated electron. scielo.br This initial event can lead to a variety of subsequent reactions, including the cleavage of the tryptophan side chain. nih.govportlandpress.com For instance, in immunoglobulin G1 (IgG1), UV exposure leads to the formation of tryptophan cation radicals, which then undergo fragmentation of the Cα-Cβ bond. nih.gov

A notable example of the functional role of UV-induced tryptophan radical formation is in the plant photoreceptor UVR8. researchgate.netacs.org UVR8 uniquely uses tryptophan residues as its chromophore to sense UV-B radiation. researchgate.netacs.org The absorption of UV-B light by a pyramid-like arrangement of tryptophan residues at the dimer interface is thought to initiate a series of events, including the formation of tryptophan radicals. researchgate.netacs.org This ultimately leads to the monomerization of the UVR8 dimer, which is the signaling state that triggers downstream physiological responses to UV-B light. researchgate.netacs.org The process is believed to involve proton-coupled electron transfer (PCET) reactions among the interfacial tryptophan residues. acs.org

SpeciesMaximum Absorption (nm)
Tryptophan Cationic Triplet~460
Tryptophan Neutral Triplet~430
Tryptophan Cationic Radical ~560
Tryptophan Neutral Radical~510-550

This table shows the maximum absorption wavelengths for different photo-excited and radical species of tryptophan. Data sourced from acs.org.

Energy Transfer and Charge Migration in Biological Chromophores

Tryptophan cation radicals are integral to long-range electron transfer processes within proteins, acting as stepping stones for charge migration. In many enzymes, including DNA photolyases and cryptochromes, chains of tryptophan residues facilitate the transfer of electrons over significant distances. rsc.orgnih.govcapes.gov.br Upon photoexcitation of a cofactor, such as flavin adenine dinucleotide (FAD), an electron is transferred from the nearest tryptophan residue, forming a this compound. rsc.orgnih.gov The positive charge, or "hole," then rapidly migrates along the tryptophan chain, moving away from the initial site of electron transfer. rsc.orgnih.govpnas.org

This charge migration serves to stabilize the charge-separated state by increasing the distance between the reduced cofactor and the oxidized tryptophan, thereby preventing rapid charge recombination. nih.gov In DNA photolyases, this process is crucial for the photoactivation of the enzyme, which is necessary for its DNA repair function. rsc.orgpnas.org The electron hole hopping along the tryptophan chain ultimately leads to the formation of a stable radical at the protein surface, which can then be reduced by an external scavenger. rsc.org The efficiency and directionality of this charge migration are finely tuned by the specific arrangement and environment of the tryptophan residues within the protein structure. pnas.org

Theoretical and Computational Investigations of Tryptophan Cation Radical

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic and geometric properties of the tryptophan cation radical. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution, energy levels, and molecular geometry.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying tryptophan radicals due to its balance of accuracy and computational cost. acs.orgresearchgate.netnih.gov DFT calculations focus on the electron density rather than the complex many-electron wavefunction, simplifying the problem.

A key property derived from DFT calculations for radical species is the spin density distribution. For the this compound, the unpaired electron (and thus the positive charge) is not localized to a single atom but is delocalized across the indole (B1671886) ring. acs.orgacs.org DFT calculations consistently show that significant spin density is located on the indole nitrogen (N1) and the C3 carbon of the indole ring. acs.orgresearchgate.net This delocalization is crucial for its chemical reactivity and its role in electron transfer processes.

Different DFT functionals, which are approximations to the exchange-correlation energy, can yield slightly different results. For instance, studies have compared functionals like B3LYP and M05-2X. nih.gov While both provide qualitatively similar results regarding conformational preferences and hydrogen bonding, the M05-2X functional has been shown to more accurately reproduce experimental adiabatic ionization energies for tryptophan. nih.gov The B3LYP functional, often paired with basis sets like 6-31G(d) or TZ/2P, has also been successfully used to calculate spin densities and hyperfine coupling constants that are in good agreement with experimental data. acs.orgrsc.org The choice of functional and basis set is therefore critical for obtaining quantitatively accurate predictions.

The inclusion of the surrounding environment, such as solvent molecules, in DFT calculations is also crucial. Explicitly including water molecules in calculations has been shown to be necessary to achieve good agreement with experimentally determined hyperfine coupling constants for the this compound in aqueous solution. nih.gov

Table 1: Comparison of Calculated Spin Densities for Indole Cation Radical (a model for this compound) using Different DFT Functionals.

AtomB3LYP/TZ2P Spin Density (e⁻)
N10.14
C20.19
C30.37

Data sourced from Jensen et al. as cited in a 1997 study. acs.org Note: These values are for the 3-methylindole (B30407) cation radical, a common model for the this compound.

While DFT is a workhorse, ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory. Methods like Møller-Plesset perturbation theory (MP2) and multi-configurational methods such as CASSCF/MS-CASPT2 provide a more rigorous treatment of electron correlation. acs.orgresearchgate.net However, these methods are computationally more demanding.

Studies have shown that for tryptophan radicals, DFT methods, particularly hybrid functionals like B3LYP, can outperform MP2 in predicting spin densities. acs.org The choice of the basis set, which describes the atomic orbitals, is also a critical factor. Basis sets like 6-31G(d), 6-31+G(d), and the larger TZ/2P (triple-zeta with two polarization functions) are commonly employed. acs.orgnsf.gov The inclusion of diffuse functions (indicated by the "+") and polarization functions (indicated by "d" or "p") is important for accurately describing the diffuse nature of the radical's electron density and the subtle changes in electronic structure upon ionization.

For studying excited states, methods like time-dependent DFT (TD-DFT) and CASPT2 are used. researchgate.netacs.org These calculations have been instrumental in understanding the photophysics of tryptophan and its radicals.

A significant application of QM calculations is the prediction of spectroscopic parameters, which can be directly compared with experimental data from techniques like Electron Paramagnetic Resonance (EPR), UV-visible absorption spectroscopy, and Raman or infrared spectroscopy.

EPR Hyperfine Couplings: DFT calculations are extensively used to predict the hyperfine coupling constants (HFCs) that are measured in EPR and ENDOR (Electron Nuclear Double Resonance) experiments. acs.orgnih.govacs.org These couplings arise from the interaction of the unpaired electron's spin with the magnetic nuclei in the molecule. The calculated HFCs are highly sensitive to the spin density distribution and the molecular geometry. By comparing calculated and experimental HFCs, researchers can confirm the identity of the radical species (neutral vs. cationic) and deduce structural information, such as the dihedral angles of the β-methylene hydrogens. acs.orgnih.gov For instance, the large hyperfine coupling from the N1-H proton is a characteristic signature expected for the cation radical, helping to distinguish it from the neutral radical. researchgate.net

Absorption Maxima: The this compound has a characteristic absorption in the visible region of the electromagnetic spectrum. mdpi.com Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the absorption maxima (λmax). nsf.gov These calculations help in assigning the observed transient absorption bands to specific electronic transitions within the radical. For example, TD-DFT calculations have been used to investigate the visible absorption that arises from cation-π interactions involving tryptophan, which can have radical-like character. nih.gov

Vibrational Frequencies: QM calculations can predict the vibrational frequencies of the this compound, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. rsc.orgnsf.gov By comparing the calculated vibrational spectra of the neutral tryptophan, the neutral radical, and the cation radical, researchers can identify specific vibrational modes that serve as markers for each species. acs.orgrsc.org For example, a significant shift in the C2-C3 stretching mode of the indole ring has been suggested as a useful marker to identify the neutral tryptophan radical. acs.org DFT calculations using functionals like B3LYP and CAM-B3LYP with basis sets such as 6-31+G(d) have been shown to accurately predict vibrational frequencies, often with the use of a scaling factor to improve agreement with experimental data. nsf.govacs.org

Table 2: Calculated Spectroscopic Parameters for this compound Models.

ParameterMethodCalculated ValueExperimental Value
HFC (N1-H)DFT~0.67 mT~0.67 mT
HFC (C2-H)DFT~0.34 mT~0.34 mT
Vibrational Freq. (Indole Ring Mode)B3LYP/6-31+G(d)Varies (scaled)Varies
Absorption Maxima (λmax)TD-DFT~550-560 nm~550-560 nm

Note: This table presents a generalized summary. Specific values can vary significantly based on the exact computational model, level of theory, basis set, and experimental conditions. nsf.govnih.govmdpi.com

Ab Initio Methods and Basis Set Selection

Molecular Dynamics (MD) Simulations

While QM methods provide detailed information about the isolated radical, Molecular Dynamics (MD) simulations are used to study the behavior of the this compound in its complex and dynamic native environment, such as a protein or in solution. MD simulations use classical mechanics to model the movements of atoms over time, providing insights into conformational changes and environmental effects.

The stability and reactivity of the this compound are highly influenced by its local environment. MD simulations can model these effects by explicitly including water molecules and the surrounding protein matrix. researchgate.netosti.govnih.gov

For instance, MD simulations have been crucial in understanding the role of the local electrostatic environment in stabilizing the this compound in enzymes like peroxidases. researchgate.netosti.govnih.gov These studies have shown that the arrangement of nearby polar and charged residues, as well as the structure of the local solvent (water) network, plays a significant role in stabilizing the positive charge on the radical. researchgate.netchemrxiv.org The creation of the positive charge on the tryptophan indole ring can induce "electrowetting," altering the local hydration structure, which in turn affects the energetics of electron transfer. chemrxiv.org

Tryptophan radicals are often key intermediates in long-range electron transfer (ET) pathways within proteins. acs.orgnih.govescholarship.org MD simulations are essential for understanding how the dynamic motions of the protein influence these ET processes. acs.orgnih.gov

Simulations can reveal fluctuations in the protein structure that can either facilitate or hinder ET by altering the distances and orientations between redox cofactors. acs.org For example, in the protein azurin (B1173135), MD simulations have shown that the apo- form of the protein (lacking the copper cofactor) exhibits enhanced fluctuations which likely destabilize the tryptophan radical compared to the more rigid zinc-substituted form. acs.orgescholarship.org Furthermore, MD simulations, often in combination with QM methods (in QM/MM approaches), can be used to map out potential ET pathways and calculate the energetics of these pathways, providing a more complete picture of how protein dynamics regulate the function of tryptophan radicals. nih.govresearchgate.net These simulations have been used to investigate proton-coupled electron transfer (PCET) mechanisms and to compare through-bond versus hopping mechanisms for charge transfer between tryptophan and other residues like tyrosine. nih.gov

Modeling Environmental Effects on Radical Stability and Reactivity

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

Hybrid QM/MM methods provide a powerful computational framework for studying reactive chemical species within the complex and heterogeneous environment of a protein. nih.govresearchgate.net In this approach, the region of primary interest, such as the tryptophan residue undergoing a chemical transformation, is treated with the accuracy of quantum mechanics (QM). nih.gov This allows for the explicit description of bond breaking and formation, as well as changes in electronic structure. nih.gov The remainder of the protein and the surrounding solvent are described using the computationally less expensive methods of molecular mechanics (MM). nih.gov This dual-level approach enables the investigation of enzymatic reactions and other complex biomolecular processes with a balance of accuracy and computational feasibility. nih.govresearchgate.net

Investigating Radical Formation and Reactivity in Complex Protein Environments

QM/MM simulations have been instrumental in elucidating the factors that govern the formation and stability of the this compound in various protein contexts. acs.orgcsic.es These studies have revealed that the local protein environment plays a crucial role in modulating the properties of this reactive intermediate. nih.govosti.gov

A notable application of QM/MM is in the study of heme peroxidases, such as cytochrome c peroxidase (CCP) and ascorbate (B8700270) peroxidase (APX). acs.orgnih.gov Despite having similar three-dimensional structures, CCP forms a stable this compound upon reaction with hydrogen peroxide, whereas in APX, the radical is located on the porphyrin ring. acs.org Computational studies have shown that the protein's electrostatic environment is a key determinant of the radical's location. acs.orgnih.gov For instance, the protein dipoles Langevin dipoles (PDLD) model, a QM/MM variant, demonstrated that the protein environment of CCP provides a stabilizing electrostatic potential for the this compound, amounting to a difference of 330 mV compared to APX. acs.org

Further investigations using QM/MM and molecular dynamics (MD) simulations have highlighted the importance of specific amino acid residues and the role of solvent accessibility in stabilizing the this compound. csic.esnih.gov In lignin (B12514952) peroxidase (LiP), for example, QM/MM calculations suggested that the negative electrostatic potential created by nearby acidic residues, such as glutamate, stabilizes the cationic form of the tryptophan radical (TrpH•+). csic.es These computational approaches allow for the detailed analysis of interactions, such as hydrogen bonds and electrostatic forces, that influence the radical's stability and subsequent reactivity. csic.es

The table below summarizes findings from a QM/MM study on the relative free energy of this compound formation in different peroxidases, highlighting the influence of the protein environment.

EnzymeRelative Free Energy (ΔG) of Trp•+ Formation (kcal/mol)Key Environmental Factors
Cytochrome c Peroxidase (CCP)Lower (more favorable)Stabilizing electrostatic environment, presence of nearby methionine residues.
Ascorbate Peroxidase (APX)Higher (less favorable)Destabilizing electrostatic environment, presence of a cation binding site near the tryptophan. acs.org
Lignin Peroxidase (LiP)FavorableNegative electrostatic potential from surrounding acidic residues. csic.es

Prediction of Reaction Energetics and Kinetic Parameters (e.g., PCET)

Computational methods are extensively used to predict the energetics and kinetics of reactions involving the this compound, particularly for processes like proton-coupled electron transfer (PCET). grantome.com PCET is a fundamental mechanism in many biological redox reactions, where the transfer of an electron is coupled to the transfer of a proton. researchgate.netnih.gov

Theoretical models have been developed to calculate rate constants and understand the mechanisms of PCET. grantome.com The mechanism can be stepwise, where electron transfer (ET) is followed by proton transfer (PT) (ETPT), or proton transfer is followed by electron transfer (PTET). diva-portal.org Alternatively, it can be a concerted process where the electron and proton transfer simultaneously (EPT or CEPT). nih.govdiva-portal.org

Computational studies have been crucial in distinguishing between these pathways for tryptophan oxidation. It was initially predicted that for tryptophan, a concerted pathway would not be competitive with a stepwise electron-first mechanism when water is the proton acceptor. acs.org This was based on the relatively high pKa of the tryptophan radical cation (around 4.3-4.5), which makes proton transfer to water thermodynamically unfavorable. acs.org

However, more recent experimental and computational work has challenged this view. diva-portal.orgacs.org Studies on tryptophan derivatives have shown that a concerted mechanism can indeed occur, especially with weaker oxidants. acs.org These investigations often involve determining kinetic isotope effects (KIE), where the rate of reaction with deuterium (B1214612) is compared to that with hydrogen. A significant KIE is often indicative of a concerted proton transfer step. acs.org

The table below presents kinetic data from a study on a tryptophan derivative, illustrating the use of KIE to probe the PCET mechanism.

ReactionRate Constant (s⁻¹)Kinetic Isotope Effect (kH/kD)Inferred Mechanism
Trp•H+ formation in H₂O5.7 x 10⁶1.4Stepwise (ETPT)
Trp•H+ formation in D₂O4.2 x 10⁶
Trp• formation in H₂O1.1 x 10⁶4.3Concerted (CEPT)
Trp• formation in D₂O2.3 x 10⁵

These computational and theoretical approaches, often in close synergy with experimental data, provide invaluable insights into the fundamental chemical processes involving the this compound in biological systems. grantome.comnih.gov They allow for a detailed, molecular-level understanding of how protein environments fine-tune the energetics and kinetics of these critical reactions. acs.orggrantome.com

Advanced Experimental Methodologies for Studying Tryptophan Cation Radical

Time-Resolved Spectroscopy Techniques

Time-resolved spectroscopy is the cornerstone for the direct observation and characterization of short-lived chemical entities such as the tryptophan cation radical. These powerful techniques enable researchers to monitor the radical's generation and decay on timescales spanning from femtoseconds to milliseconds, providing invaluable kinetic and mechanistic insights.

Pulse Radiolysis and Transient Absorption Spectroscopy

Pulse radiolysis is a potent method for generating free radicals, including the this compound, in solution with exceptional temporal precision. tandfonline.comakjournals.comresearchgate.net This technique involves the irradiation of a solution with a high-energy electron pulse, which leads to the formation of primary radicals from the solvent. These primary radicals, such as the hydroxyl radical (•OH) or the azide (B81097) radical (N3•), subsequently react with tryptophan to produce the this compound. researchgate.netnih.gov

Following its generation, the this compound is detected and monitored using transient absorption spectroscopy. umich.edu This is accomplished by passing a light beam through the sample and measuring the absorption of light by the transient species at specific wavelengths. The this compound exhibits characteristic absorption bands in the visible region of the electromagnetic spectrum, with prominent peaks typically observed around 330 nm and 510 nm. tandfonline.comakjournals.com By analyzing the rise and decay of this absorption signal, researchers can determine the rate constants for both the formation and subsequent reactions of the radical. tandfonline.comresearchgate.net

TechniquePrincipleApplication to Trp•+Key Findings
Pulse Radiolysis Utilizes a high-energy electron pulse to generate radicals in solution. tandfonline.comakjournals.comresearchgate.netForms Trp•+ via reaction with primary radicals like •OH or N3•. researchgate.netnih.govFacilitates the study of Trp•+ formation kinetics and its reactions in aqueous environments.
Transient Absorption Spectroscopy Measures the absorption of light by transient species. umich.eduDetects and quantifies Trp•+ through its distinct absorption spectrum. tandfonline.comakjournals.comEnables the determination of rate constants for Trp•+ decay and its reactions with other molecules.

Femtosecond and Nanosecond Flash Photolysis

Flash photolysis techniques employ a brief, intense pulse of light from a laser to initiate a photochemical reaction, resulting in the formation of the species of interest. Both femtosecond and nanosecond laser systems are utilized to study the this compound, offering insights into the dynamics of its formation and decay across a broad spectrum of timescales. nih.govnih.govscience.govmdpi.comresearchgate.net

In a typical flash photolysis experiment, a solution containing tryptophan and a suitable photosensitizer is excited by a laser pulse. mdpi.com The excited photosensitizer can then oxidize tryptophan via an electron transfer process, generating the this compound. mdpi.com The subsequent changes in the sample are monitored by a second light probe, in a manner similar to transient absorption spectroscopy. umich.edu Nanosecond flash photolysis is particularly well-suited for investigating the kinetics of Trp•+ decay and its reactions with various scavengers, which generally occur on the microsecond to millisecond timescale. nih.govscience.govmdpi.com Conversely, femtosecond flash photolysis allows for the observation of the initial, ultrafast events that follow photoionization, including the primary electron transfer steps that lead to the formation of the radical cation itself. acs.org

TimescaleFocus of StudyTypical Experimental Observations
Femtosecond Ultrafast formation dynamics of Trp•+. acs.orgDirect observation of electron transfer from tryptophan to a photosensitizer.
Nanosecond Decay kinetics and reactivity of Trp•+. nih.govscience.govmdpi.comMonitoring the reaction of Trp•+ with antioxidants and other biological molecules.

Time-Resolved EPR and ENDOR Spectroscopy

While optical spectroscopies are highly sensitive to the concentration of the this compound, they offer limited information regarding its electronic structure and immediate environment. Time-resolved Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) spectroscopies are powerful magnetic resonance techniques that can furnish detailed insights into the properties of paramagnetic species like Trp•+. acs.orgresearchgate.netnih.govresearchgate.netnih.gov

Time-resolved EPR directly detects the unpaired electron of the radical, and the resulting spectrum is sensitive to the local environment of the tryptophan residue. acs.orgnih.gov This allows researchers to probe the polarity of the radical's surroundings and its interactions with nearby magnetic nuclei. nih.gov Time-resolved ENDOR spectroscopy provides even greater detail by measuring the hyperfine couplings between the unpaired electron and magnetic nuclei (e.g., ¹H, ¹⁴N) within the radical and its immediate vicinity. researchgate.netresearchgate.net This information can be used to map the spin density distribution within the this compound and to precisely determine its structure and orientation within a protein. researchgate.netresearchgate.net

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has emerged as an indispensable tool for the study of the this compound, particularly for the identification of its reaction products and the exploration of its intrinsic gas-phase reactivity.

Detection and Identification of Oxidized Tryptophan Products and Adducts

The this compound is a reactive intermediate that can undergo further reactions to form a variety of stable oxidized products. nih.govnih.govacs.orgacs.orgresearchgate.net Mass spectrometry is a highly sensitive and specific technique for the detection and structural characterization of these products. nih.govnih.govacs.org By analyzing the mass-to-charge ratio of the ions produced from a sample, MS can identify molecules that have been modified by the addition of oxygen atoms or other chemical groups, a characteristic feature of oxidative damage. nih.gov Tandem mass spectrometry (MS/MS) can be employed to fragment the identified ions, providing detailed structural information that allows for the precise localization of the modification on the tryptophan molecule. acs.org This approach has been crucial in identifying various oxidation products of tryptophan, such as N-formylkynurenine, kynurenine, and various hydroxylated derivatives, in proteins and other biological systems. nih.govnih.govresearchgate.net

Gas-Phase Ion-Molecule Reactions

Investigating the reactions of the this compound in the gas phase offers fundamental insights into its intrinsic reactivity, devoid of the complexities of a solvent environment. nih.govresearchgate.netnih.govniu.eduacs.org In these experiments, mass-selected tryptophan cation radicals are generated and trapped in an ion trap mass spectrometer. niu.edu A selected neutral reactant gas is then introduced into the trap, and the subsequent ion-molecule reactions are monitored over time. niu.edu This methodology allows for the precise determination of reaction rate constants and branching ratios for various reaction pathways. These gas-phase studies have been instrumental in understanding the fundamental mechanisms of tryptophan oxidation and in elucidating the factors that govern its reactivity, such as its proton affinity and ionization energy. nih.govresearchgate.netnih.gov

TechniqueApplication to Trp•+Information Gained
Tandem Mass Spectrometry (MS/MS) Identification of stable oxidation products of tryptophan. nih.govacs.orgStructural characterization and localization of oxidative modifications.
Gas-Phase Ion-Molecule Reactions Study of the intrinsic reactivity of the Trp•+ radical. nih.govresearchgate.netnih.govniu.eduacs.orgDetermination of reaction rate constants and fundamental reaction mechanisms.

Site-Directed Mutagenesis and Protein Engineering

Elucidating the Role of Specific Tryptophan Residues in Electron Transfer

Site-directed mutagenesis has been instrumental in identifying and confirming the specific tryptophan residues that participate in long-range electron transfer (LRET) processes. csic.es In many enzymes, particularly peroxidases, an exposed tryptophan residue can act as a natural oxidation site, mediating electron transfer from a bulky substrate to the deeply buried heme cofactor. csic.esresearchgate.net

A prominent example is found in ligninolytic peroxidases, such as lignin (B12514952) peroxidase (LiP) from Phanerochaete chrysosporium and versatile peroxidase (VP) from Pleurotus eryngii. csic.es Computational analyses combined with site-directed mutagenesis identified Trp171 in LiP and its homologous residue, Trp164 in VP, as the key surface residues responsible for the oxidation of large substrates like lignin. csic.esresearchgate.net Replacing these critical tryptophans with other amino acids, such as alanine (B10760859) or serine, often leads to a significant loss of the enzyme's ability to oxidize high-redox-potential substrates, thereby confirming the tryptophan's role as the primary site of LRET initiation. researchgate.net Furthermore, studies on the soluble CuA domain of cytochrome c oxidase from Paracoccus versutus showed that mutating Trp121 to tyrosine or leucine (B10760876) had markedly different effects on the protein's structure and its electron transfer function with cytochrome c. oup.com In the photosynthetic reaction center of Rhodobacter sphaeroides, the mutation of Trp M252, which is positioned between the bacteriopheophytin (B92524) and quinone QA cofactors, was used to probe its suspected role in mediating electron transfer. uni-muenchen.de These studies collectively demonstrate the power of site-directed mutagenesis in pinpointing the exact tryptophan residues that form the electron transfer pathways within proteins. csic.esnih.gov

ProteinTryptophan ResidueMutationObserved Effect on Electron Transfer
Versatile Peroxidase (P. eryngii)Trp164W164SLoss of activity towards high-redox-potential substrates. researchgate.net
Lignin Peroxidase (P. chrysosporium)Trp171-Identified as a key catalytic residue for LRET. csic.es
Cytochrome c Oxidase (soluble CuA domain)Trp121W121Y, W121L, ΔW121Different mutations resulted in varied effects on the ET reaction with cytochrome c. oup.com
Photosynthetic Reaction Center (Rb. sphaeroides)Trp M252W252Y, W252FUsed to elucidate the influence of the aromatic amino acid on electron transfer between cofactors. uni-muenchen.de
DNA Photolyase (E. coli)Trp306W306FReplacement made the enzyme non-photoreducible, indicating Trp306 as the intrinsic reductant. pnas.org

Modulating Radical Formation and Reactivity by Altering Local Environment

Beyond identifying key residues, protein engineering allows for the fine-tuning of the local environment surrounding a tryptophan residue to modulate the formation and reactivity of its cation radical. The protein matrix exerts significant control over the properties of the radical, including its stability and redox potential, through factors like local polarity, hydration, and hydrogen-bonding networks. nih.govresearchgate.netresearchgate.net

Studies on versatile peroxidase have shown that mutating amino acids in the vicinity of the catalytic Trp164 can alter the enzyme's substrate oxidation kinetics without directly replacing the tryptophan itself. researchgate.net For instance, the double mutation R257A/A260F in VP from P. eryngii significantly enhanced the reaction rates with certain substrates, demonstrating that the environment of the tryptophanyl radical is crucial for modulating its reactivity. researchgate.netresearchgate.net In azurin (B1173135), a model copper protein, engineering the local environment has been used to study its effect on the tryptophan radical. nih.gov Altering the hydrophobicity and hydrogen-bonding capability of the tryptophan's surroundings can influence the stability and decay kinetics of the photogenerated radical. nih.govacs.org Modifying the local environment can tune the reduction potential of the amino acid radical, which in turn modulates the properties and directionality of electron flow. nih.gov These findings highlight that the protein architecture is not a passive scaffold but an active participant in defining the chemical behavior of the this compound.

ProteinEnvironmental MutationEffect on Tryptophan Radical
Versatile Peroxidase (P. eryngii)R257A/A260FIncreased apparent second-order rate constants for reduction by veratryl alcohol. researchgate.net
Versatile Peroxidase (P. eryngii)M247FDirectly affected VP activity without modifying the surrounding residues' structure. researchgate.net
AzurinF110A, F110LAltered hydration near W48, impacting its electrochemical potential. nih.gov
α3W Protein-The buried, nonpolar environment was shown to result in a very high reduction potential for the tryptophan radical. researchgate.net

Isotopic Labeling and Its Applications in Spectroscopic Analysis

Isotopic labeling is a powerful technique that, when coupled with advanced spectroscopic methods like Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR), provides unparalleled detail about the structure and electronic properties of the this compound. nih.govacs.org By replacing specific atoms (such as ¹H, ¹²C, or ¹⁴N) with their heavier, stable isotopes (²H/D, ¹³C, or ¹⁵N), researchers can selectively alter the magnetic properties of the radical without significantly perturbing the protein's structure or function. nih.govtum.denih.gov

This approach has been crucial for the definitive identification and characterization of tryptophan radicals in complex protein systems. nih.gov For example, fast-flow EPR studies on L-tryptophan reacted with Ce⁴⁺ utilized various isotopically modified forms of tryptophan to confirm the detection of the L-tryptophan radical cation for the first time in an aqueous environment. nih.govacs.org The use of ¹⁵N-labeled tryptophan and D₂O as a solvent helped to substantiate the presence of the protonated indole (B1671886) nitrogen in the radical cation. nih.gov

In ribonucleotide reductase, selective deuteration of the tryptophan residue (tryptophan-d5) was used in conjunction with EPR and ENDOR spectroscopy to analyze the Wa• radical. researchgate.net The absence of a large hyperfine coupling from the N-H proton in the experimental data, when compared with theoretical calculations, led to the assignment of Wa• as a neutral tryptophan radical rather than a cation radical. researchgate.net Similarly, in DNA photolyase, ²H and ¹⁵N labeling was used to identify a photogenerated spin-polarized radical as originating from a tryptophan residue, specifically the Trp306 cation radical. pnas.org These studies demonstrate that isotopic labeling is an essential tool for resolving ambiguous spectral data, determining hyperfine coupling constants, mapping spin-density distributions, and ultimately distinguishing between the neutral and cation radical states of tryptophan in their native protein environments. nih.govacs.org

Isotope UsedSpectroscopic MethodProtein/SystemKey Findings
¹⁵N, ²H (in D₂O)EPRL-tryptophan + Ce⁴⁺Confirmed the species as the L-tryptophan radical cation and substantiated the presence of the protonated indole nitrogen. nih.gov
²H (tryptophan-d5)EPR, ENDORRibonucleotide Reductase (Y122F mutant)Assigned the observed radical (Wa•) as a neutral tryptophan radical, not a cation radical. researchgate.net
²H, ¹⁵NTime-Resolved EPRDNA PhotolyaseIdentified the light-induced transient radical as the Trp306 cation radical. pnas.org
¹³C, ¹⁵NNMR, IR, RamanGeneral FlavoproteinsUsed to probe molecular structure, π electron density, and conformational changes. tum.de
¹³C, ¹⁷O, ²HEPR (X-band, Q-band)Tyrosine radical (in vitro)Mapped the unpaired π-electron spin-density distribution and provided insight into the radical's geometrical structure. acs.org

Future Directions and Emerging Research Avenues

Development of New Spectroscopic Probes for In Situ Radical Detection

The direct detection of Trp•⁺ in its native environment is a significant challenge due to its short lifetime and low concentration. The development of novel spectroscopic probes is therefore a critical area of future research.

Current methods, such as fast-flow electron spin resonance (ESR) spectroscopy, have been instrumental in detecting and characterizing the Trp•⁺ in solution. nih.govacs.org This technique has allowed for the determination of hyperfine coupling constants (HFCs), providing insight into the electronic structure of the radical. nih.govacs.org However, these methods often require the removal of the radical from its biological context.

Future advancements will likely focus on probes that can function in situ. One promising approach is the development of redox-based chemical ligation strategies. These methods use specific reagents that react with tryptophan residues, potentially allowing for the attachment of spectroscopic reporters that can signal the formation of the radical cation. nih.gov

Another area of development is in the refinement of luminescence-based techniques. Electrogenerated chemiluminescence (ECL) offers high sensitivity and has been explored for the detection of L-tryptophan. mdpi.com Adapting this technology to specifically detect the cation radical form within a cellular environment is a key future goal. Furthermore, the use of advanced fluorescence spectroscopy, including the development of probes that exhibit a distinct signal upon interaction with Trp•⁺, will be crucial. nih.gov

Spectroscopic TechniqueApplication to Trp•⁺ DetectionKey Findings/Future Direction
Electron Spin Resonance (ESR)Detection and characterization of Trp•⁺ in solution. nih.govacs.orgDetermination of hyperfine coupling constants (HFCs) to understand electronic structure. nih.gov
Redox-Based Chemical LigationPotential for developing in situ probes by attaching spectroscopic reporters to tryptophan. nih.govEnabling real-time monitoring of Trp•⁺ formation in biological systems.
Electrogenerated Chemiluminescence (ECL)Highly sensitive detection of L-tryptophan, with potential for adaptation to Trp•⁺. mdpi.comDevelopment of selective ECL probes for the cation radical.
Advanced Fluorescence SpectroscopyDevelopment of probes with specific fluorescence responses to Trp•⁺. nih.govReal-time imaging of Trp•⁺ generation and localization within cells.

Elucidation of Tryptophan Cation Radical Dynamics in Living Systems at the Molecular Level

Understanding the dynamic behavior of Trp•⁺ within the complex and fluctuating environment of a living cell is a major frontier in this field. The protein environment plays a crucial role in modulating the stability and reactivity of the radical. escholarship.org

Molecular dynamics simulations have revealed that the flexibility of the protein structure can influence the lifetime of the tryptophan radical. escholarship.org For instance, in apoazurin, enhanced protein fluctuations are thought to destabilize the radical. escholarship.org Future research will involve more sophisticated simulations that can capture the intricate interplay between the radical, the surrounding protein, and the aqueous environment.

A key aspect of Trp•⁺ dynamics is its involvement in long-range electron transfer (ET) reactions. escholarship.org The radical can be formed through photoinduced mechanisms, with the triplet state of tryptophan often acting as a precursor. escholarship.orgacs.org Elucidating the precise kinetics of ET, deprotonation, and decay of the cation radical is essential for a complete understanding of its biological function. acs.org

Future studies will likely employ time-resolved spectroscopic techniques with ever-increasing temporal and spatial resolution to track the formation, migration, and quenching of Trp•⁺ in real-time within living cells. This will provide a detailed picture of how proteins have evolved to control the reactivity of this potent oxidizing species.

Integration of Advanced Computational Methods with Experimental Data for Predictive Modeling

The synergy between advanced computational methods and experimental data is poised to revolutionize our understanding of the this compound. Quantum mechanical (QM) calculations, particularly density-functional theory (DFT), have already proven invaluable in predicting the properties of Trp•⁺. acs.orgnsf.gov

These computational approaches can be used to:

Calculate optimized geometries and spin densities of the radical. acs.org

Predict vibrational frequencies to aid in the interpretation of experimental spectra. acs.orgnsf.gov

Model the influence of the protein environment on the stability and reactivity of the radical. mdpi.com

A significant challenge lies in accurately modeling the complex environment of a protein, which includes electrostatic effects and dynamic fluctuations. mdpi.com Future computational models will need to incorporate these factors with greater fidelity. The integration of QM methods with molecular mechanics (MM) in QM/MM approaches will be crucial for studying the radical in the context of the entire protein. mdpi.com

By combining computational predictions with experimental data from techniques like ESR and resonance Raman spectroscopy, researchers can develop predictive models that can anticipate the behavior of Trp•⁺ in different protein environments. acs.orgacs.orgnsf.gov This will be instrumental in understanding its role in various biological processes and in the design of novel proteins with tailored redox properties.

Computational MethodApplication to Trp•⁺Future Directions
Density-Functional Theory (DFT)Calculation of geometries, spin densities, and vibrational frequencies. acs.orgnsf.govImproved accuracy in predicting spectroscopic properties.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling the radical within the full protein environment. mdpi.comEnhanced treatment of electrostatic and dynamic effects.
Molecular Dynamics (MD) SimulationsStudying the influence of protein dynamics on radical stability. escholarship.orgLonger timescale simulations to capture complex cellular processes.

Role in Redox Signaling and Fundamental Cellular Processes (without clinical implications)

The this compound is increasingly recognized as a key player in fundamental cellular processes, particularly in redox signaling and electron transport chains. nih.govpnas.org Tryptophan residues, along with tyrosine, can form chains within proteins that act as pathways for transporting oxidizing equivalents, a process known as "hole hopping." acs.orgpnas.org This mechanism is thought to protect proteins from oxidative damage by directing radicals away from sensitive active sites to the protein surface where they can be quenched by cellular reductants. pnas.org

The reversible oxidation of tryptophan residues can act as a molecular switch, modulating protein function in response to changes in the cellular redox state. nih.gov This post-translational modification is emerging as a critical node in signal transduction pathways. nih.gov

Future research will focus on identifying new protein systems where Trp•⁺ plays a signaling role and elucidating the downstream consequences of its formation. Understanding how the generation and quenching of Trp•⁺ are regulated within the cell is a key question that remains to be answered. This will involve a combination of proteomics to identify modified proteins and advanced imaging techniques to visualize the spatiotemporal dynamics of Trp•⁺ in response to cellular stimuli.

Rational Design of Antioxidant and Radical-Scavenging Strategies Based on Trp•⁺ Mechanisms

The insights gained from studying the mechanisms of Trp•⁺ formation and quenching can be harnessed for the rational design of novel antioxidant and radical-scavenging strategies. researchgate.net By understanding the structural features that allow proteins to safely manage this reactive species, it may be possible to design synthetic molecules and peptides with enhanced antioxidant capabilities. researchgate.net

One approach involves designing molecules that can efficiently scavenge Trp•⁺ or prevent its formation. researchgate.net This could involve creating compounds that can readily donate a hydrogen atom or an electron to neutralize the radical. nih.gov

Furthermore, the principles of "hole hopping" observed in proteins could be applied to the design of new materials that can safely dissipate oxidizing equivalents. pnas.org The computer-aided design of peptides with strategically placed aromatic residues could lead to the development of potent antioxidants. researchgate.net

Quantitative structure-activity relationship (QSAR) studies, which correlate the chemical structure of a compound with its biological activity, will be a powerful tool in this endeavor. mdpi.com By combining QSAR with quantum chemical calculations, it will be possible to predict the antioxidant potential of new molecules and guide their synthesis. mdpi.com

Design StrategyBasis in Trp•⁺ MechanismsFuture Applications
Synthetic ScavengersMimicking the ability of natural reductants to quench Trp•⁺. researchgate.netnih.govDevelopment of targeted antioxidant therapies.
"Hole Hopping" MimicsApplying the principles of electron transport in proteins to synthetic systems. pnas.orgCreation of novel antioxidant materials.
Computer-Aided Peptide DesignStrategic placement of aromatic residues to enhance radical scavenging. researchgate.netDevelopment of potent and specific antioxidant peptides.
QSAR and Quantum ChemistryPredicting the antioxidant activity of new compounds based on their structure. mdpi.comAccelerating the discovery of novel antioxidants.

Q & A

Q. How can tryptophan cation radicals be experimentally generated and stabilized in protein systems?

Tryptophan cation radicals are typically generated via photoinduced electron transfer (ET) or chemical oxidation. For example, in Pseudomonas aeruginosa azurin mutants, irradiation with visible light induces intramolecular ET from Trp48 to Cu(II), forming a stable neutral radical, while proton-coupled mechanisms in peroxidases (e.g., cytochrome c peroxidase, CCP) stabilize cationic radicals . Stabilization relies on electrostatic interactions and reduced solvent accessibility. Mutagenesis studies in CCP show that residues like Met230 and Met231 contribute to radical stability by shielding the radical from solvent .

Q. What spectroscopic techniques are used to characterize tryptophan cation radicals?

Key methods include:

  • EPR/ENDOR spectroscopy : Detects hyperfine coupling constants (e.g., g = 2.037, g = 2.005 for Trp191 in CCP) and distinguishes cationic vs. neutral radicals .
  • Resonance Raman spectroscopy : Identifies vibrational modes sensitive to protonation and hydrogen bonding (e.g., shifts in indole ring vibrations at ~1550 cm⁻¹) .
  • UV/visible absorption : Monitors radical decay kinetics (e.g., λmax ≈ 515 nm for Trp•<sup>+</sup> in azurin) .

Q. Why do some peroxidases stabilize tryptophan cation radicals (e.g., CCP) while others form porphyrin radicals (e.g., ascorbate peroxidase, APX)?

Computational studies using thermodynamic integration (TI/MBAR) reveal that CCP’s electrostatic environment stabilizes Trp191•<sup>+</sup> by ≈7–8 kcal/mol compared to APX. The presence of a K<sup>+</sup>-binding site in APX destabilizes cationic radicals, favoring porphyrin oxidation . Solvent accessibility also plays a role: MD simulations show water molecules within 4 Å of APX Trp179 disrupt radical stability .

Advanced Research Questions

Q. How do computational methods like TI/MBAR and MD simulations quantify tryptophan cation radical stability?

  • TI/MBAR : Calculates free energy differences (ΔΔG) between neutral and cationic Trp states in protein environments. For example, CCP stabilizes Trp191•<sup>+</sup> by ≈−12 kcal/mol relative to aqueous solution, correlating with a redox potential drop from 1.1 V (free Trp) to ≈0.68 V .
  • MD simulations : Track solvent dynamics and residue interactions. In APX, unrestrained simulations show water molecules H-bonded to Trp179’s carbonyl group destabilize the radical .

Q. What experimental contradictions exist regarding intramolecular vs. intermolecular charge transfer in tryptophan radical formation?

In azurin, photoexcitation initially suggests intramolecular ET from Trp48 to Cu(II). However, intermolecular pathways are implicated in mutants lacking key residues, as radical formation persists at lower quantum yields (Φ ≈ 0.02–0.05) . Discrepancies arise from competing proton transfer (PT) steps and solvent-mediated effects, complicating mechanistic classification .

Q. How do electrostatic interactions and solvent accessibility modulate redox potentials of tryptophan cation radicals?

  • Electrostatic effects : In CCP, mutations like Met230Leu reduce radical stability by altering local electrostatics, broadening EPR signals (ΔHptp increases from 12 G to 45 G) .
  • Solvent shielding : Engineering APX’s Gln204 to Met204 blocks water access, increasing Trp179•<sup>+</sup> stability by ≈−3.7 kcal/mol .

Q. What are the limitations of current models in resolving radical stabilization mechanisms across peroxidase families?

Structural homology (e.g., CCP vs. Leishmania major peroxidase, LMP) masks key differences. For example, LMP stabilizes Trp208•<sup>+</sup> despite having APX-like K<sup>+</sup> sites, likely due to Cys203’s unique electrostatic contributions . Computational models often overlook dynamic coupling between redox-active residues and solvent, necessitating hybrid QM/MM approaches for accuracy .

Methodological Guidance

  • Contradiction resolution : When EPR data conflict with computational predictions (e.g., unexpected radical stability in mutants), validate with ENDOR or resonance Raman to assess hydrogen bonding/redox states .
  • Experimental design : For kinetic studies, use double-mixing stopped-flow to isolate radical formation (e.g., kdecay ≈ 2.7 × 10⁻⁴ s⁻¹ for APX compound I*) from subsequent decay steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.